1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Overview
Description
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile with a hydrazine derivative, followed by chloromethylation and nitration steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloromethyl group could produce a variety of functionalized oxadiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole, 3-(5-nitro-2-furanyl)-: Lacks the chloromethyl group but shares the nitrofuranyl moiety.
1,2,4-Oxadiazole, 5-(methyl)-3-(5-nitro-2-furanyl)-: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- is unique due to the presence of both the chloromethyl and nitrofuranyl groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVLTRZILOYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207730 | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.58 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-38-1 | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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